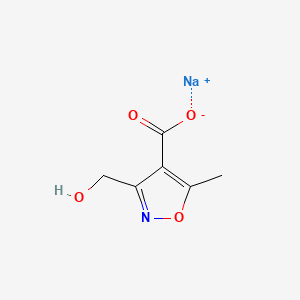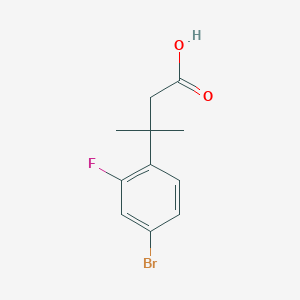
7-(Piperazin-1-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperazin-1-yl)indoline is a compound that features both an indoline and a piperazine moiety. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This combination of structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)indoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Piperazin-1-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the piperazine ring or the indoline structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced forms of the piperazine or indoline rings.
Substitution: Various substituted indoline or piperazine derivatives.
Applications De Recherche Scientifique
7-(Piperazin-1-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Piperazin-1-yl)indoline involves its interaction with various molecular targets and pathways. The indoline moiety can bind to multiple receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability . This dual functionality allows the compound to exert a range of biological effects, including modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Indole: Shares the indoline moiety but lacks the piperazine ring.
Piperazine: Contains the piperazine ring but lacks the indoline structure.
Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.
Uniqueness: 7-(Piperazin-1-yl)indoline is unique due to its combination of indoline and piperazine moieties, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and development .
Propriétés
Formule moléculaire |
C12H17N3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
7-piperazin-1-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2 |
Clé InChI |
HFSLAELDWREFBL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC=C2N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)





![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
